3-Ethylidene-1-methylcyclopentene

CAS No.: 62338-00-5

Cat. No.: VC19457314

Molecular Formula: C8H12

Molecular Weight: 108.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62338-00-5 |

|---|---|

| Molecular Formula | C8H12 |

| Molecular Weight | 108.18 g/mol |

| IUPAC Name | (3Z)-3-ethylidene-1-methylcyclopentene |

| Standard InChI | InChI=1S/C8H12/c1-3-8-5-4-7(2)6-8/h3,6H,4-5H2,1-2H3/b8-3- |

| Standard InChI Key | KNMRUIAIEAZNRY-BAQGIRSFSA-N |

| Isomeric SMILES | C/C=C\1/CCC(=C1)C |

| Canonical SMILES | CC=C1CCC(=C1)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

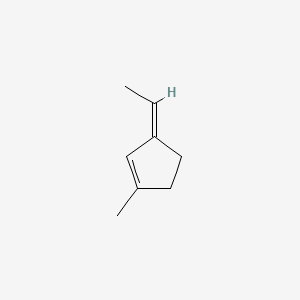

3-Ethylidene-1-methylcyclopentene consists of a five-membered cyclopentene ring with two substituents: a methyl group at position 1 and an ethylidene group () at position 3. The ethylidene group introduces a double bond between C3 and the adjacent carbon, creating a conjugated system with the cyclopentene ring’s inherent unsaturation. This configuration is represented by the IUPAC name 3-ethylidene-1-methylcyclopentene and the SMILES notation CC=C1C=C(C)CC1 .

The compound’s three-dimensional structure was validated via computational modeling and spectroscopic data. The presence of the ethylidene group induces steric strain due to non-bonded interactions between the substituents, which influences its reactivity and physical properties .

Physicochemical Properties

Key physicochemical properties derived from experimental and computational studies include:

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 108.18 | g/mol | |

| Enthalpy of Formation () | -5.29 | kJ/mol | |

| Heat of Fusion () | 10.50 | kJ/mol | |

| Gibbs Free Energy () | 126.53 | kJ/mol |

The compound’s relatively low enthalpy of formation suggests thermodynamic stability despite its strained structure. Its heat of fusion aligns with trends observed in small cyclic alkenes, reflecting moderate intermolecular forces .

Synthesis and Production Pathways

Industrial and Laboratory Methods

While direct synthesis protocols for 3-ethylidene-1-methylcyclopentene are sparsely documented, analogous routes for related cyclopentene derivatives provide insights. For example, 1-methylcyclopentene is synthesized via a two-step process involving methyllithium addition to cyclopentanone followed by acid-catalyzed dehydration . Adapting this method, 3-ethylidene-1-methylcyclopentene could theoretically be produced by introducing an ethylidene group during the cyclization step.

A patent describing the isomerization of cyclohexene derivatives to methylcyclopentenes highlights the potential for catalytic processes. For instance, thermal treatment of cyclohexanol or cyclohexene at elevated temperatures (e.g., 400°C) in the presence of acid catalysts like Amberlyst resins yields 1-methylcyclopentene alongside isomers such as 3- and 4-methylcyclopentene . Similar conditions might facilitate the synthesis of 3-ethylidene-1-methylcyclopentene by modifying starting materials to incorporate ethylidene groups.

Challenges in Synthesis

Key challenges include:

-

Regioselectivity: Ensuring the ethylidene group occupies the desired position on the ring.

-

Byproduct Management: Isomerization reactions often produce multiple double-bond isomers, necessitating precise catalytic control .

-

Purification: Separation of 3-ethylidene-1-methylcyclopentene from structurally similar byproducts requires advanced chromatographic techniques.

Reactivity and Chemical Behavior

Electrophilic Additions

The compound’s conjugated diene system renders it reactive toward electrophiles. For example, bromination likely proceeds via a two-step mechanism: initial attack at the less substituted double bond (cyclopentene ring) followed by secondary interaction with the ethylidene group. Such reactivity is comparable to that of 1,3-cyclohexadiene but modulated by steric hindrance from the methyl group .

Applications and Industrial Relevance

Organic Synthesis Intermediate

The compound’s strained structure and bifunctional groups position it as a potential intermediate in synthesizing complex molecules. For example, Diels-Alder reactions with dienophiles like maleic anhydride could generate bicyclic adducts for pharmaceutical applications .

Materials Science

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While NMR data for 3-ethylidene-1-methylcyclopentene are unavailable, comparisons with 1-methylcyclopentene (CAS 693-89-0) provide a framework for prediction. The ethylidene group’s protons are expected to resonate as a multiplet in the 5.0–5.5 ppm range, while the methyl group’s protons would appear as a singlet near 1.7 ppm .

Infrared (IR) Spectroscopy

Stretching vibrations for the C=C bonds in the cyclopentene and ethylidene groups would dominate the IR spectrum, appearing near 1650 cm. C-H bending modes from the methyl group would likely occur around 1450 cm .

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Key Differences | Reactivity Insights |

|---|---|---|---|

| 1-Methylcyclopentene | Lacks ethylidene group; saturated ring | Less reactive toward electrophiles | |

| 3-Ethylcyclopentene | Saturated ethyl group at C3 | Reduced conjugation effects | |

| 3-Methyl-1-cyclopentene | Different substitution pattern | Altered steric and electronic effects |

The ethylidene group in 3-ethylidene-1-methylcyclopentene distinguishes it from simpler cyclopentenes, enhancing its reactivity and utility in synthesis .

Future Research Directions

-

Synthetic Optimization: Developing catalytic systems to improve yield and selectivity.

-

Application Studies: Exploring its role in polymer chemistry and drug design.

-

Spectroscopic Databases: Generating comprehensive NMR and IR datasets for accurate identification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume